N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide
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Overview
Description
N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methyl group, a 2-methylpropanoyl group, and a prop-2-enamide group.
Preparation Methods
The synthesis of N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 5-methylthiophene-2-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with prop-2-enamide under suitable conditions to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where substituents such as halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.
Scientific Research Applications
N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are of interest in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.
2-Acetylthiophene: Known for its applications in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-3-carboxamide: Studied for its potential biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-5-10(14)13-12-9(6-8(4)16-12)11(15)7(2)3/h5-7H,1H2,2-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBXEDXVTOFZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C=C)C(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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